molecular formula C11H20O2 B6255671 methyl cyclononanecarboxylate CAS No. 91213-00-2

methyl cyclononanecarboxylate

Cat. No. B6255671
CAS RN: 91213-00-2
M. Wt: 184.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl cyclononanecarboxylate (MCNC) is a cyclic organic compound with a molecular formula of C10H16O2. It is a volatile, colorless liquid that is insoluble in water but soluble in alcohol and other organic solvents. MCNC has a wide range of applications in the scientific research field, including synthesis, biochemical and physiological effects, and lab experiments.

Mechanism of Action

Methyl cyclononanecarboxylate is a volatile, colorless liquid that is insoluble in water but soluble in alcohol and other organic solvents. Its mechanism of action is based on its ability to form a complex with other molecules, allowing it to act as a catalyst for various chemical reactions. methyl cyclononanecarboxylate is also able to form hydrogen bonds with other molecules, which allows it to act as a solvent for the extraction of compounds.
Biochemical and Physiological Effects
methyl cyclononanecarboxylate has a wide range of biochemical and physiological effects. In biochemistry, methyl cyclononanecarboxylate is used as a reagent for the synthesis of other compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, methyl cyclononanecarboxylate is used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. methyl cyclononanecarboxylate also has the ability to interact with enzymes, receptors, and other proteins, which can affect their activity and function.

Advantages and Limitations for Lab Experiments

Methyl cyclononanecarboxylate has several advantages and limitations for lab experiments. One of the advantages of methyl cyclononanecarboxylate is its low toxicity, which makes it safe to use in lab experiments. Additionally, methyl cyclononanecarboxylate is a volatile liquid, which makes it easy to handle and store. However, methyl cyclononanecarboxylate is insoluble in water and is not very stable, so it must be stored in a tightly sealed container. Furthermore, methyl cyclononanecarboxylate has a low boiling point, which makes it difficult to use in certain applications.

Future Directions

The future of methyl cyclononanecarboxylate lies in its potential applications in biochemistry, physiology, and lab experiments. In biochemistry, methyl cyclononanecarboxylate can be used to synthesize a variety of compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, methyl cyclononanecarboxylate can be used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. In lab experiments, methyl cyclononanecarboxylate can be used as a solvent for the extraction of compounds, as a catalyst for chemical reactions, and as a reagent for the synthesis of other compounds. Additionally, methyl cyclononanecarboxylate can be used to study the biochemical and physiological effects of other compounds.

Synthesis Methods

Methyl cyclononanecarboxylate can be synthesized by a variety of methods, including the cyclization of the corresponding alkyl esters, the reaction of cyclohexanone with ethyl propiolate, and the reaction of cyclohexanone with ethyl propiolate followed by dehydration. The cyclization of alkyl esters is the most common method, which involves the reaction of an alkyl ester with a base such as sodium hydroxide. The reaction of cyclohexanone with ethyl propiolate is a two-step reaction that involves the formation of an intermediate compound, which is then dehydrated to form methyl cyclononanecarboxylate.

Scientific Research Applications

Methyl cyclononanecarboxylate is used in a variety of scientific research applications, including biochemistry, physiology, and lab experiments. In biochemistry, methyl cyclononanecarboxylate is used as a reagent for the synthesis of other compounds, such as aminocyclopentanes, cyclic dicarboxylic acids, and cyclic amines. In physiology, methyl cyclononanecarboxylate is used as a substrate for the production of hormones, neurotransmitters, and other biologically active compounds. In lab experiments, methyl cyclononanecarboxylate is used as a solvent for the extraction of compounds, as a catalyst for chemical reactions, and as a reagent for the synthesis of other compounds.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl cyclononanecarboxylate can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Cyclononanone", "Methyl chloroformate", "Sodium hydride", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclononanone is reacted with sodium hydride in the presence of methanol to form the sodium salt of cyclononanone.", "Step 2: Methyl chloroformate is added to the reaction mixture to form the corresponding ester.", "Step 3: The resulting ester is hydrolyzed using hydrochloric acid to form the carboxylic acid.", "Step 4: The carboxylic acid is then treated with sodium bicarbonate to form the corresponding salt.", "Step 5: The salt is then treated with methyl iodide to form the methyl ester.", "Step 6: The product is purified by washing with water and drying over sodium chloride." ] }

CAS RN

91213-00-2

Product Name

methyl cyclononanecarboxylate

Molecular Formula

C11H20O2

Molecular Weight

184.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.